MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

Catalog No.
S12853822
CAS No.
M.F
C31H40N6O10
M. Wt
656.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

Product Name

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

IUPAC Name

2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

Molecular Formula

C31H40N6O10

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29?/m0/s1

InChI Key

SHKYFEZQVRQXHQ-RBQQCVMASA-N

Canonical SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O

Isomeric SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a synthetic compound primarily recognized as a linker for antibody-drug conjugates (ADCs). This compound features a cyclopropane moiety and a carboxylic acid functional group, which facilitate its role in drug delivery systems. The structure of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH allows it to form stable conjugates with cytotoxic agents, enhancing the specificity and efficacy of cancer therapies.

, primarily involving condensation reactions with amino groups. These reactions are crucial for forming covalent bonds between the linker and cytotoxic agents or antibodies. The presence of the carboxylic acid group enables the formation of amide bonds, which are essential for linking to therapeutic agents like Camptothecin, a potent anticancer drug .

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH exhibits significant biological activity when used in ADC formulations. Its primary function is to enhance the delivery of cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. The compound's ability to form stable conjugates with antibodies allows for targeted therapy, which is crucial in treating various malignancies .

The synthesis of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH typically involves several steps:

  • Preparation of Cyclopropane Derivative: The cyclopropane moiety is synthesized through cyclization reactions.
  • Formation of Linker Structure: The linker is constructed by combining the cyclopropane derivative with other functional groups, such as amines and carboxylic acids.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications .

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is primarily used in the development of ADCs. Its applications include:

  • Targeted Cancer Therapy: By linking to cytotoxic drugs, it allows for precise targeting of cancer cells.
  • Fluorescence Imaging: Potential use in imaging techniques due to its unique chemical structure.
  • Research Tools: Utilized in studies involving drug delivery mechanisms and efficacy assessments .

Interaction studies involving MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH focus on its conjugation with various antibodies and cytotoxic agents. These studies reveal that the linker enhances the stability and efficacy of ADCs by ensuring that the drug is released in a controlled manner upon reaching the target cells. Research indicates that the linker maintains its integrity under physiological conditions, which is critical for therapeutic effectiveness .

Several compounds exhibit similarities to MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, particularly in their use as linkers or components in ADCs. Notable comparisons include:

Compound NameKey FeaturesUnique Aspects
AF 430 carboxylic acidFluorescent dye with carboxylic acid functionalityHigh photostability and pH-insensitive fluorescence
AF 568 carboxylic acidAnother fluorescent dyeDifferent excitation/emission properties
Cyanine 5.5 azideUsed for far-red/near-infrared fluorescenceDistinct spectral properties
MC-GGFG-NH-(s)-cyclopropaneLinker for ADCs, enhances drug deliveryCombines cyclopropane structure with specific targeting capabilities

These compounds share certain characteristics but differ significantly in their specific applications and mechanisms of action, highlighting the unique role of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH in targeted therapies.

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH is a multifunctional linker characterized by its hybrid structure, combining peptide sequences and synthetic organic components. Its molecular formula is C31H40N6O10, with a molecular weight of 656.7 g/mol . The compound’s name follows systematic nomenclature rules:

  • MC: Denotes the maleimidocaproyl group, a common spacer in ADC linkers.
  • GGFG: A tetrapeptide sequence (glycine-glycine-phenylalanine-glycine) serving as a protease-cleavable element.
  • NH-CH2-O-CH2-cyclopropane: A cyclopropane-containing spacer that introduces structural rigidity.
  • COOH: A terminal carboxylic acid group for conjugation to amine-containing molecules.

The compound’s structure is further defined by its SMILES notation:

C1CC1C(=O)O.NC(=O)CNC(=O)CNC(=O)C(Cc2ccccc2)NC(=O)COCCO  

This notation highlights the cyclopropane ring, peptide backbone, and ether-oxygen linkages .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC31H40N6O10
Molecular Weight656.7 g/mol
Peptide SequenceGGFG
Functional GroupsMaleimide, Carboxylic Acid
Spacer CompositionCyclopropane, Ether Linkages

Historical Development and Discovery

The development of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH builds on decades of research into ADC linker chemistry. Early linkers, such as maleimidocaproyl (mc) spacers paired with protease-sensitive dipeptides (e.g., valine-citrulline), demonstrated the importance of balancing stability and drug release kinetics . For example, the mc-vc-PABC linker system, used in ADCs like brentuximab vedotin, relies on enzymatic cleavage to release cytotoxic payloads .

The incorporation of cyclopropane rings into linker design emerged as a strategy to enhance metabolic stability. Cyclopropane’s strained ring system reduces rotational freedom, potentially minimizing premature linker degradation in systemic circulation. This innovation aligns with trends observed in compounds like mc-MMAF, where simplified linkers without cleavable elements still achieved therapeutic efficacy . MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH represents a synthesis of these concepts, combining the protease sensitivity of GGFG with the structural reinforcement of cyclopropane.

Significance in Modern Bioconjugate Chemistry

In ADC development, linkers must fulfill dual roles: maintaining payload stability during circulation and enabling efficient release at target sites. MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH addresses these demands through its modular design:

  • Maleimidocaproyl Group: Facilitates covalent attachment to cysteine residues on antibodies via thiol-maleimide chemistry .
  • GGFG Sequence: Serves as a substrate for lysosomal proteases (e.g., cathepsin B), enabling tumor-specific drug release .
  • Cyclopropane Spacer: Enhances linker stability by reducing susceptibility to esterase-mediated hydrolysis compared to linear alkyl chains .

This compound’s versatility extends beyond ADCs. Its carboxylic acid terminus allows conjugation to nanoparticles, imaging agents, or other biomolecules, broadening its utility in targeted therapies.

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH represents a sophisticated peptide-cyclopropane conjugate that serves as a specialized linker component in antibody-drug conjugate applications [2]. This compound combines the enzymatically cleavable tetrapeptide sequence MC-GGFG with a cyclopropane carboxylic acid moiety through an aminomethoxy bridge, creating a unique chemical architecture that enables controlled drug release mechanisms. The structural complexity of this compound necessitates advanced synthetic methodologies and comprehensive analytical characterization techniques to ensure proper identity, purity, and functional integrity.

Synthesis and Characterization

Synthetic Pathways for MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

The synthesis of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH requires a multi-step approach that combines established peptide synthesis techniques with specialized cyclopropane ring formation methods. The overall synthetic strategy involves the initial construction of the tetrapeptide sequence using solid-phase peptide synthesis, followed by the incorporation of the cyclopropane carboxylic acid moiety through selective coupling reactions.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis represents the most efficient and widely adopted method for constructing the MC-GGFG peptide sequence [3] [4]. The technique relies on the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer support. This approach provides numerous advantages including simplified purification procedures, high coupling efficiencies, and the ability to automate the synthesis process [3] [5].

The Fmoc/tBu protection strategy stands as the preferred method for MC-GGFG synthesis due to its orthogonal protection scheme and mild deprotection conditions [4] [5]. In this approach, the alpha-amino groups are temporarily protected with 9-fluorenylmethoxycarbonyl groups, which are removed using piperidine in dimethylformamide. Side chain functional groups are protected with tert-butyl-based protecting groups that remain stable throughout the synthesis cycle [5] [6].

The synthesis begins with the attachment of the C-terminal amino acid to the resin through an acid-labile linker. For MC-GGFG synthesis, the first glycine residue is coupled to a Rink-Amide resin using standard activation conditions [3] [5]. Each subsequent coupling cycle involves deprotection of the N-alpha Fmoc group with 20% piperidine in dimethylformamide, followed by washing steps to remove deprotection byproducts. The next amino acid is then activated using coupling reagents such as HBTU, PyBOP, or DIC/HOBt combinations [6] [7].

The coupling efficiency for each amino acid addition typically exceeds 95% when proper activation and reaction conditions are maintained [6]. The methionine residue requires special consideration due to its susceptibility to oxidation during synthesis and storage. Protection strategies may include the use of methionine sulfoxide derivatives or the incorporation of scavenging agents during deprotection steps [3].

Modern automated peptide synthesizers enable the synthesis of MC-GGFG sequences with high reproducibility and minimal operator intervention [3] [5]. These systems can complete the tetrapeptide synthesis in 4-6 hours with coupling efficiencies routinely exceeding 98% [5]. Microwave-assisted solid-phase peptide synthesis offers additional advantages through reduced reaction times and improved coupling efficiencies, particularly for difficult sequences [8].

The choice of coupling reagents significantly impacts the synthesis outcome. HBTU and PyBOP provide excellent reactivity and minimal racemization, making them suitable for the synthesis of sensitive sequences [6] [7]. DIC/HOBt combinations offer a cost-effective alternative with comparable efficiency [6]. The use of excess reagents and extended coupling times ensures complete conversion and minimizes the formation of deletion sequences.

Quality control during synthesis involves monitoring coupling completeness using qualitative tests such as the Kaiser ninhydrin test or quantitative methods including Fmoc determination [3]. These assessments allow for real-time optimization of reaction conditions and identification of problematic coupling steps that may require repetition or alternative activation strategies.

Cyclopropane Ring Formation: Rhodium-Catalyzed Enantioselective Methods

The incorporation of the cyclopropane carboxylic acid moiety represents a critical synthetic challenge that requires specialized catalytic methodologies. Rhodium-catalyzed cyclopropanation reactions have emerged as the most effective approach for constructing enantiomerically pure cyclopropane rings with high selectivity and functional group tolerance [9] [10] [11].

The rhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkenes provides a direct route to cyclopropane formation through metal-carbene intermediates [9] [12]. For the synthesis of cyclopropane carboxylic acid derivatives, aryldiazoacetates and vinyldiazoacetates serve as effective carbene precursors that react with electron-deficient alkenes to form the desired cyclopropane products [9] [11].

Rh2(S-TCPTAD)4 has demonstrated exceptional performance as a chiral catalyst for enantioselective cyclopropanation reactions [9] [11]. This catalyst system achieves enantioselectivities of up to 98% ee with diastereoselectivities greater than 97:3 when applied to electron-deficient alkene substrates [9]. The high selectivity arises from the chiral environment provided by the tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] ligands, which create a well-defined chiral pocket around the rhodium center.

The reaction mechanism involves the initial formation of a rhodium-carbene intermediate through the decomposition of the diazo compound [9] [12]. This electrophilic carbene species then undergoes cyclopropanation with the alkene substrate through a concerted but asynchronous pathway. The stereochemical outcome is determined by the approach geometry of the alkene to the chiral rhodium-carbene complex.

Optimal reaction conditions typically involve the use of dry pentane as solvent at reflux temperature [9]. The substrate alkene is used in slight excess to ensure complete consumption of the diazo compound and minimize side reactions. The reaction proceeds efficiently at low catalyst loadings, typically 1-2 mol% of the rhodium complex [9] [11].

Alternative rhodium catalysts including Rh2(S-DOSP)4 and Rh2(S-BPTTL)4 provide complementary selectivity profiles for different substrate combinations [9] [10]. Rh2(S-DOSP)4 shows excellent performance with acrylate derivatives, achieving enantioselectivities of 77-88% ee with good yields [9]. Rh2(S-BPTTL)4 demonstrates superior selectivity for aryl-substituted alkenes, particularly in the context of direct C-H bond cyclopropylation reactions [10].

The functional group tolerance of rhodium-catalyzed cyclopropanation extends to various carbonyl compounds, ethers, and protected amines [9] [13]. This compatibility is essential for the synthesis of complex cyclopropane-containing molecules like MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, where multiple functional groups must survive the cyclopropanation conditions.

Recent advances in continuous flow methodology have enabled the scalable synthesis of chiral cyclopropane carboxylic acids [14]. The flow approach offers enhanced safety for handling volatile reactants and improved mass transfer efficiency compared to batch processes. The continuous flow setup allows for precise temperature control and reduced residence times, leading to improved yields and selectivities [14].

Post-Synthetic Modifications and Purification

The completion of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH synthesis requires careful post-synthetic modifications to install the aminomethoxy linker and achieve the final conjugation of the peptide and cyclopropane components. These transformations demand selective chemistry that preserves the integrity of both the peptide sequence and the cyclopropane ring system.

The aminomethoxy bridge formation typically involves the reaction of an aminomethyl reagent with a hydroxyl-functionalized cyclopropane precursor [15]. This transformation can be achieved through reductive amination protocols using aminomethyl derivatives and aldehydes or ketones. Alternative approaches include the alkylation of primary amines with halomethyl compounds under basic conditions [15].

The coupling of the MC-GGFG peptide segment with the cyclopropane-aminomethoxy component requires activation of the carboxylic acid functionality. Standard peptide coupling reagents such as EDC, HBTU, or PyBOP can be employed for this transformation [6] [7]. The reaction conditions must be carefully optimized to prevent epimerization of stereocenters and maintain the stability of the cyclopropane ring.

Purification of the crude product mixture represents a critical step that determines the final purity and yield of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. Reversed-phase high-performance liquid chromatography serves as the primary purification method due to its high resolution and compatibility with peptide-containing compounds [16] [17] [18].

The HPLC purification strategy involves the development of optimized gradient conditions that achieve baseline separation of the target compound from synthesis impurities [16] [17]. The mobile phase typically consists of water and acetonitrile with trifluoroacetic acid as an ion-pairing agent [17] [18]. The gradient profile must be carefully designed to balance resolution and analysis time, with typical gradients ranging from 1-4% acetonitrile per minute [17] [19].

Column selection plays a crucial role in achieving optimal separation performance. C18 columns with 5 μm particle size provide excellent resolution for peptide purification applications [16] [17]. The column length and internal diameter must be matched to the scale of purification, with analytical columns (4.6 mm ID) used for method development and preparative columns (20-50 mm ID) employed for large-scale purification [19].

Temperature optimization can significantly improve separation efficiency and reduce analysis time [20]. Operating temperatures between 40-70°C typically provide enhanced peak symmetry and reduced retention times without compromising compound stability [20]. The temperature must be validated to ensure that thermal degradation does not occur during the purification process.

Flow rate optimization involves balancing separation efficiency with throughput requirements [20]. Higher flow rates reduce analysis time but may compromise resolution, while lower flow rates improve separation at the expense of longer run times [20]. The optimal flow rate depends on the column dimensions and the specific separation requirements.

Fraction collection strategies must account for peak broadening and detector delay volumes to ensure complete recovery of the target compound [19]. Automated fraction collection systems enable precise timing and minimize manual intervention during preparative runs [19].

Alternative purification methods include flash chromatography for rapid purification of moderate-scale batches [21]. Flash chromatography offers reduced solvent consumption and shorter purification times compared to preparative HPLC while maintaining good resolution [21]. The method is particularly suitable for compounds that do not require the highest purity levels.

Solid-phase extraction provides a cost-effective method for initial sample cleanup and concentration [18]. This technique can remove salts, small molecule impurities, and excess reagents while concentrating the target compound. Multiple SPE formats are available, including C18 cartridges for hydrophobic compounds and ion-exchange cartridges for charged species.

Final purification often involves lyophilization to remove residual solvents and obtain the compound in solid form [19]. The lyophilization process must be carefully controlled to prevent sublimation losses and maintain product stability. Cryoprotectants such as mannitol or trehalose may be added to preserve the compound structure during freeze-drying.

Analytical Techniques for Structural Validation

Mass Spectrometry and Nuclear Magnetic Resonance

Mass spectrometry serves as the primary analytical technique for confirming the molecular identity and purity of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. The technique provides accurate molecular weight determination and structural information through fragmentation patterns [22] [23] [24].

Electrospray ionization mass spectrometry represents the most suitable ionization method for peptide-containing compounds due to its gentle ionization conditions and compatibility with polar molecules [23] [24]. The ESI process produces multiply charged ions that enable accurate mass determination even for high molecular weight compounds. The mass spectrum typically displays [M+H]+ and [M+2H]2+ ions, with the charge state distribution depending on the number of basic sites in the molecule.

The expected molecular ion for MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH can be calculated based on the elemental composition. The molecular formula includes the contributions from the tetrapeptide sequence, the aminomethoxy linker, and the cyclopropane carboxylic acid moiety. High-resolution mass spectrometry enables determination of the exact mass to within 1-5 ppm accuracy, providing definitive confirmation of molecular identity [24].

Tandem mass spectrometry techniques provide additional structural confirmation through characteristic fragmentation patterns [22] [24]. The MS/MS spectrum of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH should display diagnostic fragment ions corresponding to peptide backbone cleavages and losses of the cyclopropane substituent. Common peptide fragmentation patterns include b-ions and y-ions formed by backbone amide bond cleavages [25].

The fragmentation behavior of the cyclopropane ring system provides additional structural information [26]. The strained three-membered ring may undergo ring-opening reactions under collision-induced dissociation conditions, leading to characteristic neutral losses or rearrangement products. These fragmentation patterns can be used to confirm the presence and connectivity of the cyclopropane moiety.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers complementary analytical capabilities, particularly for compounds that may exhibit poor electrospray ionization efficiency [22] [23]. MALDI-TOF MS typically produces singly charged ions, simplifying spectrum interpretation. The technique requires the selection of appropriate matrix compounds that facilitate ionization without causing excessive fragmentation.

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH through detailed analysis of chemical environments and molecular connectivity [27] [28] [29]. The complexity of the molecule necessitates the use of multiple NMR techniques to achieve complete structural assignment.

One-dimensional 1H NMR spectroscopy serves as the initial characterization method, providing information about the number and chemical environment of protons in the molecule [27] [28]. The spectrum should display characteristic signals for the peptide amide protons, alpha-protons, and side chain protons. The cyclopropane protons typically appear as distinctive multiplets in the 0.5-2.0 ppm region due to their unique chemical environment [27].

The integration ratios of different proton signals provide quantitative information about the molecular structure and can confirm the expected stoichiometry of different molecular fragments. Careful analysis of coupling patterns and chemical shifts enables assignment of individual proton signals to specific positions within the molecule [27] [29].

Two-dimensional NMR techniques are essential for complete structural elucidation of complex molecules like MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH [27] [29]. COSY (correlation spectroscopy) experiments reveal scalar coupling relationships between adjacent protons, enabling the tracing of connectivity patterns throughout the molecule. This information is particularly valuable for confirming the peptide sequence and cyclopropane substitution pattern.

NOESY (nuclear Overhauser effect spectroscopy) provides information about spatial proximity between protons, offering insights into the three-dimensional structure and conformation of the molecule [27] [30]. The technique can confirm intramolecular contacts between the peptide and cyclopropane components, validating the expected connectivity through the aminomethoxy linker.

Heteronuclear NMR experiments including HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) provide additional structural information through carbon-proton connectivity patterns [28] [29]. These experiments enable the assignment of carbon signals and confirmation of bond connectivity, particularly for quaternary carbons that do not appear in HSQC spectra.

The cyclopropane ring carbons exhibit characteristic chemical shifts that differ significantly from other carbon environments [27]. The ring carbons typically appear between 10-30 ppm, while the carboxylic acid carbon resonates around 170-180 ppm. The aminomethoxy carbons display intermediate chemical shifts reflecting their unique electronic environment.

Variable temperature NMR studies can provide information about conformational dynamics and molecular flexibility [29]. The peptide backbone may exhibit restricted rotation due to amide bond partial double-bond character, while the cyclopropane ring maintains rigidity. Temperature-dependent chemical shift changes can reveal the presence of conformational equilibria or hydrogen bonding interactions.

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography represents the gold standard analytical technique for assessing the purity of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH and related peptide compounds [16] [31] [17]. The technique provides quantitative purity determination through peak area integration and can detect trace impurities that may not be apparent in other analytical methods.

Reversed-phase HPLC utilizing C18 stationary phases offers optimal separation performance for peptide-containing compounds [16] [31] [17]. The separation mechanism relies on hydrophobic interactions between the compound and the stationary phase, with elution achieved through gradient increases in organic solvent concentration. This approach provides excellent resolution between the target compound and structurally related impurities.

Method development begins with the selection of appropriate mobile phase components [16] [31]. The aqueous phase typically consists of water with 0.1% trifluoroacetic acid to improve peak symmetry and provide ion-pairing effects with basic amino groups [16] [17]. The organic phase employs acetonitrile due to its excellent miscibility with water and low UV absorption at the detection wavelengths.

Gradient optimization involves the systematic evaluation of different gradient profiles to achieve optimal resolution between the target compound and potential impurities [20] [21]. Shallow gradients of 1-2% acetonitrile per minute typically provide the highest resolution but require longer analysis times [20]. Steeper gradients reduce analysis time but may compromise separation quality.

Column temperature optimization can significantly improve separation performance and reduce analysis time [20]. Operating temperatures between 30-50°C typically provide enhanced efficiency and peak symmetry while maintaining compound stability. Temperature programming may be employed for complex separations requiring different selectivity at various points in the chromatogram.

Detection wavelength selection depends on the chromophoric properties of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH [16] [31]. The peptide backbone absorbs strongly at 214 nm due to the amide bonds, making this wavelength suitable for sensitive detection. The phenylalanine residue provides additional absorption at 254-280 nm, offering alternative detection options.

Quantitative purity assessment requires careful consideration of detector response factors and peak integration parameters [16] [31]. The purity calculation typically assumes equal detector response for the main compound and impurities, which may not be accurate for structurally diverse impurity profiles. Correction factors may be applied based on known or estimated extinction coefficients.

The method validation process must demonstrate specificity, accuracy, precision, and linearity over the expected concentration range [16] [31]. Specificity studies involve the analysis of synthetic mixtures containing potential impurities to confirm adequate resolution. Accuracy assessment requires the analysis of samples with known purity levels, while precision evaluation involves replicate analyses of the same sample.

System suitability testing ensures that the analytical system performs adequately for each analysis session [16] [31]. Key parameters include retention time reproducibility, peak symmetry, theoretical plate count, and resolution between critical peak pairs. These parameters must meet predefined acceptance criteria before sample analysis proceeds.

Impurity profiling involves the identification and quantification of synthesis-related impurities and degradation products [16] [31]. Common impurities in peptide synthesis include deletion sequences, amino acid substitutions, and oxidation products. The analytical method must provide adequate resolution and sensitivity to detect these impurities at relevant levels.

Peak purity assessment using photodiode array detection or mass spectrometry coupling can confirm the homogeneity of chromatographic peaks [16] [23]. This evaluation is particularly important for the main compound peak to ensure that coeluting impurities do not bias the purity calculation.

Alternative HPLC modes including ion-exchange chromatography and size-exclusion chromatography may provide complementary separation mechanisms for specific applications [31]. Ion-exchange methods separate compounds based on charge differences, while size-exclusion methods rely on molecular size differences. These techniques can be valuable for specialized purity assessments or impurity characterization.

The development of stability-indicating methods requires the demonstration that the analytical procedure can distinguish the intact compound from its degradation products [31]. Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, photolytic) generate potential degradation products that must be resolved from the main compound peak.

Method transfer and validation for different analytical sites requires careful attention to instrumental differences and environmental factors [31]. The robustness of the analytical method should be demonstrated through small but deliberate changes in method parameters such as pH, temperature, and flow rate.

Automated sample preparation and analysis systems can improve throughput and reduce operator variability for routine purity assessments [31]. These systems must be validated to ensure equivalent performance compared to manual procedures while providing enhanced efficiency and data quality.

MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH represents a sophisticated peptide-cyclopropane conjugate that serves as a specialized linker component in antibody-drug conjugate applications [2]. This compound combines the enzymatically cleavable tetrapeptide sequence MC-GGFG with a cyclopropane carboxylic acid moiety through an aminomethoxy bridge, creating a unique chemical architecture that enables controlled drug release mechanisms. The structural complexity of this compound necessitates advanced synthetic methodologies and comprehensive analytical characterization techniques to ensure proper identity, purity, and functional integrity.

Synthesis and Characterization

Synthetic Pathways for MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH

The synthesis of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH requires a multi-step approach that combines established peptide synthesis techniques with specialized cyclopropane ring formation methods. The overall synthetic strategy involves the initial construction of the tetrapeptide sequence using solid-phase peptide synthesis, followed by the incorporation of the cyclopropane carboxylic acid moiety through selective coupling reactions.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis represents the most efficient and widely adopted method for constructing the MC-GGFG peptide sequence [3] [4]. The technique relies on the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer support. This approach provides numerous advantages including simplified purification procedures, high coupling efficiencies, and the ability to automate the synthesis process [3] [5].

The Fmoc/tertiary-butyl protection strategy stands as the preferred method for MC-GGFG synthesis due to its orthogonal protection scheme and mild deprotection conditions [4] [5]. In this approach, the alpha-amino groups are temporarily protected with 9-fluorenylmethoxycarbonyl groups, which are removed using piperidine in dimethylformamide. Side chain functional groups are protected with tertiary-butyl-based protecting groups that remain stable throughout the synthesis cycle [5] [6].

The synthesis begins with the attachment of the C-terminal amino acid to the resin through an acid-labile linker. For MC-GGFG synthesis, the first glycine residue is coupled to a Rink-Amide resin using standard activation conditions [3] [5]. Each subsequent coupling cycle involves deprotection of the N-alpha Fmoc group with 20% piperidine in dimethylformamide, followed by washing steps to remove deprotection byproducts. The next amino acid is then activated using coupling reagents such as HBTU, PyBOP, or DIC/HOBt combinations [6] [7].

The coupling efficiency for each amino acid addition typically exceeds 95% when proper activation and reaction conditions are maintained [6]. The methionine residue requires special consideration due to its susceptibility to oxidation during synthesis and storage. Protection strategies may include the use of methionine sulfoxide derivatives or the incorporation of scavenging agents during deprotection steps [3].

Modern automated peptide synthesizers enable the synthesis of MC-GGFG sequences with high reproducibility and minimal operator intervention [3] [5]. These systems can complete the tetrapeptide synthesis in 4-6 hours with coupling efficiencies routinely exceeding 98% [5]. Microwave-assisted solid-phase peptide synthesis offers additional advantages through reduced reaction times and improved coupling efficiencies, particularly for difficult sequences [8].

The choice of coupling reagents significantly impacts the synthesis outcome. HBTU and PyBOP provide excellent reactivity and minimal racemization, making them suitable for the synthesis of sensitive sequences [6] [7]. DIC/HOBt combinations offer a cost-effective alternative with comparable efficiency [6]. The use of excess reagents and extended coupling times ensures complete conversion and minimizes the formation of deletion sequences.

Quality control during synthesis involves monitoring coupling completeness using qualitative tests such as the Kaiser ninhydrin test or quantitative methods including Fmoc determination [3]. These assessments allow for real-time optimization of reaction conditions and identification of problematic coupling steps that may require repetition or alternative activation strategies.

Cyclopropane Ring Formation: Rhodium-Catalyzed Enantioselective Methods

The incorporation of the cyclopropane carboxylic acid moiety represents a critical synthetic challenge that requires specialized catalytic methodologies. Rhodium-catalyzed cyclopropanation reactions have emerged as the most effective approach for constructing enantiomerically pure cyclopropane rings with high selectivity and functional group tolerance [9] [10] [11].

The rhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkenes provides a direct route to cyclopropane formation through metal-carbene intermediates [9] [12]. For the synthesis of cyclopropane carboxylic acid derivatives, aryldiazoacetates and vinyldiazoacetates serve as effective carbene precursors that react with electron-deficient alkenes to form the desired cyclopropane products [9] [11].

Rh2(S-TCPTAD)4 has demonstrated exceptional performance as a chiral catalyst for enantioselective cyclopropanation reactions [9] [11]. This catalyst system achieves enantioselectivities of up to 98% enantiomeric excess with diastereoselectivities greater than 97:3 when applied to electron-deficient alkene substrates [9]. The high selectivity arises from the chiral environment provided by the tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] ligands, which create a well-defined chiral pocket around the rhodium center.

The reaction mechanism involves the initial formation of a rhodium-carbene intermediate through the decomposition of the diazo compound [9] [12]. This electrophilic carbene species then undergoes cyclopropanation with the alkene substrate through a concerted but asynchronous pathway. The stereochemical outcome is determined by the approach geometry of the alkene to the chiral rhodium-carbene complex.

Optimal reaction conditions typically involve the use of dry pentane as solvent at reflux temperature [9]. The substrate alkene is used in slight excess to ensure complete consumption of the diazo compound and minimize side reactions. The reaction proceeds efficiently at low catalyst loadings, typically 1-2 mole percent of the rhodium complex [9] [11].

Alternative rhodium catalysts including Rh2(S-DOSP)4 and Rh2(S-BPTTL)4 provide complementary selectivity profiles for different substrate combinations [9] [10]. Rh2(S-DOSP)4 shows excellent performance with acrylate derivatives, achieving enantioselectivities of 77-88% enantiomeric excess with good yields [9]. Rh2(S-BPTTL)4 demonstrates superior selectivity for aryl-substituted alkenes, particularly in the context of direct C-H bond cyclopropylation reactions [10].

The functional group tolerance of rhodium-catalyzed cyclopropanation extends to various carbonyl compounds, ethers, and protected amines [9] [13]. This compatibility is essential for the synthesis of complex cyclopropane-containing molecules like MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH, where multiple functional groups must survive the cyclopropanation conditions.

Recent advances in continuous flow methodology have enabled the scalable synthesis of chiral cyclopropane carboxylic acids [14]. The flow approach offers enhanced safety for handling volatile reactants and improved mass transfer efficiency compared to batch processes. The continuous flow setup allows for precise temperature control and reduced residence times, leading to improved yields and selectivities [14].

The Wadsworth-Emmons cyclopropanation approach represents an alternative methodology for cyclopropane carboxylic acid synthesis [14]. This method involves the reaction of chiral epoxides with phosphonate reagents under basic conditions to form the cyclopropane products. The continuous flow implementation of this reaction enables multigram scale synthesis with excellent enantiomeric purity [14].

Post-Synthetic Modifications and Purification

The completion of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH synthesis requires careful post-synthetic modifications to install the aminomethoxy linker and achieve the final conjugation of the peptide and cyclopropane components. These transformations demand selective chemistry that preserves the integrity of both the peptide sequence and the cyclopropane ring system.

The aminomethoxy bridge formation typically involves the reaction of an aminomethyl reagent with a hydroxyl-functionalized cyclopropane precursor [15]. This transformation can be achieved through reductive amination protocols using aminomethyl derivatives and aldehydes or ketones. Alternative approaches include the alkylation of primary amines with halomethyl compounds under basic conditions [15].

The coupling of the MC-GGFG peptide segment with the cyclopropane-aminomethoxy component requires activation of the carboxylic acid functionality. Standard peptide coupling reagents such as EDC, HBTU, or PyBOP can be employed for this transformation [6] [7]. The reaction conditions must be carefully optimized to prevent epimerization of stereocenters and maintain the stability of the cyclopropane ring.

Post-synthetic modification strategies may include the selective N-alkylation of lysine side chains using activated molecular sieves in the presence of alkyl halides [15]. This methodology provides a mild and chemoselective approach for introducing functionalized linkers onto peptide sequences. The reaction proceeds under neutral conditions and demonstrates excellent compatibility with disulfide bonds and other sensitive functional groups [15].

Purification of the crude product mixture represents a critical step that determines the final purity and yield of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. Reversed-phase high-performance liquid chromatography serves as the primary purification method due to its high resolution and compatibility with peptide-containing compounds [16] [17] [18].

The HPLC purification strategy involves the development of optimized gradient conditions that achieve baseline separation of the target compound from synthesis impurities [16] [17]. The mobile phase typically consists of water and acetonitrile with trifluoroacetic acid as an ion-pairing agent [17] [18]. The gradient profile must be carefully designed to balance resolution and analysis time, with typical gradients ranging from 1-4% acetonitrile per minute [17] [19].

Column selection plays a crucial role in achieving optimal separation performance. C18 columns with 5 micrometer particle size provide excellent resolution for peptide purification applications [16] [17]. The column length and internal diameter must be matched to the scale of purification, with analytical columns (4.6 millimeter internal diameter) used for method development and preparative columns (20-50 millimeter internal diameter) employed for large-scale purification [19].

Temperature optimization can significantly improve separation efficiency and reduce analysis time [20]. Operating temperatures between 40-70°C typically provide enhanced peak symmetry and reduced retention times without compromising compound stability [20]. The temperature must be validated to ensure that thermal degradation does not occur during the purification process.

Flow rate optimization involves balancing separation efficiency with throughput requirements [20]. Higher flow rates reduce analysis time but may compromise resolution, while lower flow rates improve separation at the expense of longer run times [20]. The optimal flow rate depends on the column dimensions and the specific separation requirements.

Fraction collection strategies must account for peak broadening and detector delay volumes to ensure complete recovery of the target compound [19]. Automated fraction collection systems enable precise timing and minimize manual intervention during preparative runs [19].

Alternative purification methods include flash chromatography for rapid purification of moderate-scale batches [21]. Flash chromatography offers reduced solvent consumption and shorter purification times compared to preparative HPLC while maintaining good resolution [21]. The method is particularly suitable for compounds that do not require the highest purity levels.

Solid-phase extraction provides a cost-effective method for initial sample cleanup and concentration [18]. This technique can remove salts, small molecule impurities, and excess reagents while concentrating the target compound. Multiple solid-phase extraction formats are available, including C18 cartridges for hydrophobic compounds and ion-exchange cartridges for charged species [18].

Final purification often involves lyophilization to remove residual solvents and obtain the compound in solid form [19]. The lyophilization process must be carefully controlled to prevent sublimation losses and maintain product stability. Cryoprotectants such as mannitol or trehalose may be added to preserve the compound structure during freeze-drying [19].

Analytical Techniques for Structural Validation

The comprehensive characterization of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH requires the application of multiple analytical techniques that provide complementary structural information. The complex nature of this peptide-cyclopropane conjugate necessitates sophisticated analytical approaches to confirm molecular identity, assess purity, and validate structural integrity.

Mass Spectrometry and Nuclear Magnetic Resonance

Mass spectrometry serves as the primary analytical technique for confirming the molecular identity and purity of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH. The technique provides accurate molecular weight determination and structural information through fragmentation patterns [22] [23] [24].

Electrospray ionization mass spectrometry represents the most suitable ionization method for peptide-containing compounds due to its gentle ionization conditions and compatibility with polar molecules [23] [24]. The electrospray ionization process produces multiply charged ions that enable accurate mass determination even for high molecular weight compounds. The mass spectrum typically displays [M+H]+ and [M+2H]2+ ions, with the charge state distribution depending on the number of basic sites in the molecule [23].

The expected molecular ion for MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH can be calculated based on the elemental composition. The molecular formula includes the contributions from the tetrapeptide sequence, the aminomethoxy linker, and the cyclopropane carboxylic acid moiety. High-resolution mass spectrometry enables determination of the exact mass to within 1-5 parts per million accuracy, providing definitive confirmation of molecular identity [24].

Tandem mass spectrometry techniques provide additional structural confirmation through characteristic fragmentation patterns [22] [24]. The tandem mass spectrometry spectrum of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH should display diagnostic fragment ions corresponding to peptide backbone cleavages and losses of the cyclopropane substituent. Common peptide fragmentation patterns include b-ions and y-ions formed by backbone amide bond cleavages [25].

The fragmentation behavior of peptides in tandem mass spectrometry involves the preferential cleavage of amide bonds under collision-induced dissociation conditions [26] [32]. The resulting fragment ions provide sequence-specific information that can confirm the amino acid composition and order within the peptide chain. For MC-GGFG-containing compounds, characteristic fragment ions corresponding to the loss of individual amino acid residues should be observed [25].

The fragmentation behavior of the cyclopropane ring system provides additional structural information [26]. The strained three-membered ring may undergo ring-opening reactions under collision-induced dissociation conditions, leading to characteristic neutral losses or rearrangement products. These fragmentation patterns can be used to confirm the presence and connectivity of the cyclopropane moiety [26].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers complementary analytical capabilities, particularly for compounds that may exhibit poor electrospray ionization efficiency [22] [23]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry typically produces singly charged ions, simplifying spectrum interpretation. The technique requires the selection of appropriate matrix compounds that facilitate ionization without causing excessive fragmentation [22].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH through detailed analysis of chemical environments and molecular connectivity [27] [28] [29]. The complexity of the molecule necessitates the use of multiple nuclear magnetic resonance techniques to achieve complete structural assignment [27] [29].

One-dimensional proton nuclear magnetic resonance spectroscopy serves as the initial characterization method, providing information about the number and chemical environment of protons in the molecule [27] [28]. The spectrum should display characteristic signals for the peptide amide protons, alpha-protons, and side chain protons. The cyclopropane protons typically appear as distinctive multiplets in the 0.5-2.0 parts per million region due to their unique chemical environment [27].

The integration ratios of different proton signals provide quantitative information about the molecular structure and can confirm the expected stoichiometry of different molecular fragments. Careful analysis of coupling patterns and chemical shifts enables assignment of individual proton signals to specific positions within the molecule [27] [29].

Two-dimensional nuclear magnetic resonance techniques are essential for complete structural elucidation of complex molecules like MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH [27] [29]. Correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons, enabling the tracing of connectivity patterns throughout the molecule. This information is particularly valuable for confirming the peptide sequence and cyclopropane substitution pattern [27].

Nuclear Overhauser effect spectroscopy provides information about spatial proximity between protons, offering insights into the three-dimensional structure and conformation of the molecule [27] [30]. The technique can confirm intramolecular contacts between the peptide and cyclopropane components, validating the expected connectivity through the aminomethoxy linker [30].

Heteronuclear nuclear magnetic resonance experiments including heteronuclear single quantum coherence and heteronuclear multiple bond correlation provide additional structural information through carbon-proton connectivity patterns [28] [29]. These experiments enable the assignment of carbon signals and confirmation of bond connectivity, particularly for quaternary carbons that do not appear in heteronuclear single quantum coherence spectra [28].

The cyclopropane ring carbons exhibit characteristic chemical shifts that differ significantly from other carbon environments [27]. The ring carbons typically appear between 10-30 parts per million, while the carboxylic acid carbon resonates around 170-180 parts per million. The aminomethoxy carbons display intermediate chemical shifts reflecting their unique electronic environment [27].

Variable temperature nuclear magnetic resonance studies can provide information about conformational dynamics and molecular flexibility [29]. The peptide backbone may exhibit restricted rotation due to amide bond partial double-bond character, while the cyclopropane ring maintains rigidity. Temperature-dependent chemical shift changes can reveal the presence of conformational equilibria or hydrogen bonding interactions [29].

Advanced nuclear magnetic resonance techniques including diffusion-ordered spectroscopy can provide information about molecular size and aggregation behavior [28]. These measurements are particularly valuable for confirming the monomeric nature of the compound and ruling out the presence of aggregated species that might complicate the spectroscopic analysis [28].

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography represents the gold standard analytical technique for assessing the purity of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH and related peptide compounds [16] [31] [17]. The technique provides quantitative purity determination through peak area integration and can detect trace impurities that may not be apparent in other analytical methods [16] [31].

Reversed-phase high-performance liquid chromatography utilizing C18 stationary phases offers optimal separation performance for peptide-containing compounds [16] [31] [17]. The separation mechanism relies on hydrophobic interactions between the compound and the stationary phase, with elution achieved through gradient increases in organic solvent concentration. This approach provides excellent resolution between the target compound and structurally related impurities [17].

Method development begins with the selection of appropriate mobile phase components [16] [31]. The aqueous phase typically consists of water with 0.1% trifluoroacetic acid to improve peak symmetry and provide ion-pairing effects with basic amino groups [16] [17]. The organic phase employs acetonitrile due to its excellent miscibility with water and low ultraviolet absorption at the detection wavelengths [17].

Gradient optimization involves the systematic evaluation of different gradient profiles to achieve optimal resolution between the target compound and potential impurities [20] [21]. Shallow gradients of 1-2% acetonitrile per minute typically provide the highest resolution but require longer analysis times [20]. Steeper gradients reduce analysis time but may compromise separation quality [20].

The gradient steepness parameter plays a crucial role in optimizing peak capacity for complex peptide mixtures [20]. Studies have demonstrated that an optimal gradient steepness range of 0.02-0.07 acetonitrile fraction units per minute maximizes the peak capacity for peptide separations [20]. This parameter must be balanced against analysis time requirements and throughput considerations [20].

Column temperature optimization can significantly improve separation performance and reduce analysis time [20]. Operating temperatures between 30-50°C typically provide enhanced efficiency and peak symmetry while maintaining compound stability [20]. Temperature programming may be employed for complex separations requiring different selectivity at various points in the chromatogram [20].

Detection wavelength selection depends on the chromophoric properties of MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH [16] [31]. The peptide backbone absorbs strongly at 214 nanometers due to the amide bonds, making this wavelength suitable for sensitive detection [31]. The phenylalanine residue provides additional absorption at 254-280 nanometers, offering alternative detection options [31].

Quantitative purity assessment requires careful consideration of detector response factors and peak integration parameters [16] [31]. The purity calculation typically assumes equal detector response for the main compound and impurities, which may not be accurate for structurally diverse impurity profiles. Correction factors may be applied based on known or estimated extinction coefficients [31].

The development of stability-indicating methods requires the demonstration that the analytical procedure can distinguish the intact compound from its degradation products [31]. Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, photolytic) generate potential degradation products that must be resolved from the main compound peak [31].

Peak capacity optimization represents a critical aspect of method development for complex peptide analysis [20]. The peak capacity, defined as the maximum number of compounds that can be separated with a given resolution, depends on the gradient time, flow rate, temperature, and final solvent strength [20]. Systematic optimization of these parameters can achieve peak capacities exceeding 200 for peptide separations [20].

Method validation encompasses specificity, accuracy, precision, linearity, and robustness testing [16] [31]. Specificity studies involve the analysis of synthetic mixtures containing potential impurities to confirm adequate resolution. Accuracy assessment requires the analysis of samples with known purity levels, while precision evaluation involves replicate analyses of the same sample [31].

System suitability testing ensures that the analytical system performs adequately for each analysis session [16] [31]. Key parameters include retention time reproducibility, peak symmetry, theoretical plate count, and resolution between critical peak pairs. These parameters must meet predefined acceptance criteria before sample analysis proceeds [31].

Impurity profiling involves the identification and quantification of synthesis-related impurities and degradation products [16] [31]. Common impurities in peptide synthesis include deletion sequences, amino acid substitutions, and oxidation products. The analytical method must provide adequate resolution and sensitivity to detect these impurities at relevant levels [31].

Peak purity assessment using photodiode array detection or mass spectrometry coupling can confirm the homogeneity of chromatographic peaks [16] [23]. This evaluation is particularly important for the main compound peak to ensure that coeluting impurities do not bias the purity calculation [16].

Alternative high-performance liquid chromatography modes including ion-exchange chromatography and size-exclusion chromatography may provide complementary separation mechanisms for specific applications [31]. Ion-exchange methods separate compounds based on charge differences, while size-exclusion methods rely on molecular size differences. These techniques can be valuable for specialized purity assessments or impurity characterization [31].

The application of ultra-high-performance liquid chromatography technology can provide enhanced separation efficiency and reduced analysis times compared to conventional high-performance liquid chromatography [31]. The use of sub-2 micrometer particles and higher operating pressures enables improved resolution and faster analysis while maintaining or improving sensitivity [31].

Method robustness evaluation involves testing the analytical procedure under deliberately varied conditions to assess its reliability [31]. Parameters such as mobile phase pH, temperature, flow rate, and gradient profile are systematically varied within realistic ranges to determine their impact on method performance [31].

The implementation of quality-by-design principles in method development involves the systematic understanding and control of method parameters that affect analytical performance [31]. This approach enables the development of robust analytical methods with well-defined design spaces and control strategies [31].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

656.28059149 g/mol

Monoisotopic Mass

656.28059149 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-10-2024

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